molecular formula C4H8ClF2N B1458203 (2,2-Difluorocyclopropyl)methanamine hydrochloride CAS No. 1426309-49-0

(2,2-Difluorocyclopropyl)methanamine hydrochloride

Cat. No. B1458203
CAS RN: 1426309-49-0
M. Wt: 143.56 g/mol
InChI Key: GARPJFLMDNRCJS-UHFFFAOYSA-N
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Description

“(2,2-Difluorocyclopropyl)methanamine hydrochloride” is an organic compound with the CAS Number: 1426309-49-0 . It is a powder in physical form and has a molecular weight of 143.56 .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H8ClF2N . The InChI code is 1S/C4H7F2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature is 4°C . The molecular weight is 143.56 .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Research highlights the synthesis of difluorinated cyclopropanoid nucleoside analogues starting from (2,2-difluorocyclopropyl)methanol. This pathway enables the production of enantiomerically pure compounds by utilizing chiral stationary phases in HPLC, showcasing the compound's utility in the precise synthesis of biologically relevant molecules (Csuk & Thiede, 2002).

Catalytic Applications in Organic Synthesis

Another study presents the copper-catalyzed enantioselective hydrosilylation of gem-difluorocyclopropenes, yielding chiral gem-difluorocyclopropanes. This method demonstrates the potential of difluorocyclopropyl compounds in creating optically active cyclopropanes, crucial for pharmaceutical and agrochemical industries due to their novel biological relevance (Sekine et al., 2022).

Stereoselective Synthesis

The stereoselective synthesis of 1,2,3,4-tetrahydro-β-carbolines from tryptamine or tryptophan, using methanolic hydrogen chloride, highlights the role of (2,2-difluorocyclopropyl)methanamine hydrochloride in influencing reaction pathways and product formation. This research offers insights into the mechanistic aspects of cyclization reactions and the synthesis of β-carboline derivatives, important for pharmaceutical development (Kirkpatrick & Maclaren, 1983).

Chemical Isolation and Purification Techniques

A study on the isolation of branched acyclic polyamines demonstrates the use of cation-exchange chromatography and selective complexation for purifying the hydrochloride salts of various amines, including those related to (2,2-difluorocyclopropyl)methanamine. This work underlines the efficiency of modern isolation techniques over traditional methods, providing a cleaner and more efficient approach to obtaining pure chemical compounds for further research applications (Geue & Searle, 1983).

Safety and Hazards

The safety information for “(2,2-Difluorocyclopropyl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2,2-difluorocyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARPJFLMDNRCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426309-49-0
Record name (2,2-difluorocyclopropyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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